molecular formula C11H10N2O B7902399 6-amino-4-phenyl-1H-pyridin-2-one

6-amino-4-phenyl-1H-pyridin-2-one

Cat. No.: B7902399
M. Wt: 186.21 g/mol
InChI Key: UZRVXYKBERZLDB-UHFFFAOYSA-N
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Description

6-Amino-4-phenyl-1H-pyridin-2-one is a chemical compound intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use. This aminopyridinone scaffold is of significant interest in medicinal chemistry and organic synthesis due to its potential as a versatile building block for the development of biologically active molecules. While specific studies on this exact compound are limited, research on closely related 3-aminopyridin-2(1H)-one derivatives has demonstrated a range of promising pharmacological properties, including high antiradical activity, cytoprotective effects, and potential tranquilizing and antidepressant activities . These findings suggest that this compound could serve as a key intermediate for researchers developing new therapeutic agents, particularly in areas such as neurology and age-associated diseases. The structure features multiple functional groups that allow for further chemical modification, making it a valuable scaffold for creating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can utilize this compound to synthesize novel derivatives, such as through reactions at the primary amino group or exploration of the lactam-lactim tautomerism, to probe new chemical space and discover compounds with enhanced biological activity .

Properties

IUPAC Name

6-amino-4-phenyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-10-6-9(7-11(14)13-10)8-4-2-1-3-5-8/h1-7H,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRVXYKBERZLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanistic Pathway

A highly efficient one-pot strategy involves the condensation of benzaldehyde (as the aryl source), malononitrile (C3 synthon), and N-alkyl-2-cyanoacetamide (amino precursor) under basic or organocatalytic conditions. The reaction proceeds via:

  • Knoevenagel condensation : Benzaldehyde and malononitrile form an α,β-unsaturated dinitrile intermediate.

  • Michael addition : The dinitrile reacts with 2-cyanoacetamide, initiating cyclization.

  • Intramolecular cyclization and autoxidation : Tautomerization of the imino group to an amino group, followed by aromatization, yields the pyridin-2-one core.

Optimization of Catalysts and Conditions

  • Base catalysts : K₂CO₃ in ethanol under reflux achieves moderate yields (70%) but requires prolonged reaction times (1–4 hours).

  • Organocatalysts : Betaine (10 mol%) and guanidine carbonate (10 mol%) enable a two-step, one-pot process:

    • Step 1: Betaine accelerates the Knoevenagel condensation at room temperature (15 minutes).

    • Step 2: Guanidine carbonate promotes cyclization at reflux, completing the reaction in 10 minutes with ≥95% conversion.

Table 1: Comparative Catalytic Performance

Catalyst SystemReaction TimeYield (%)Key Advantage
K₂CO₃ (EtOH, reflux)1–4 h70Simple setup, no specialized catalysts
Betaine + Guanidine25 min total95Rapid, high-yield, eco-friendly

Stepwise Synthesis via Preformed Intermediates

Intermediate Isolation and Functionalization

An alternative route isolates the Knoevenagel adduct (e.g., p-tolylidenemalononitrile) before cyclization:

  • Synthesis of α,β-unsaturated nitrile : Benzaldehyde and malononitrile react in methanol with betaine (15 minutes, 100% conversion).

  • Cyclization with 2-cyanoacetamide : The adduct reacts with N-benzyl-2-cyanoacetamide under guanidine carbonate catalysis (10 minutes, reflux), followed by acidic workup to deprotect the amino group.

Critical Reaction Parameters

  • Solvent selection : Methanol or ethanol ensures solubility of intermediates.

  • Temperature : Reflux conditions (70–80°C) accelerate cyclization without side reactions.

  • Workup : Neutralization with HCl precipitates the product, which is recrystallized from methanol.

Grignard Reagent-Mediated Phenylation

Introduction of the Phenyl Group

A patent-derived method uses phenylmagnesium bromide to functionalize a pyridinone precursor:

  • Synthesis of 4-cyano-4-aminopiperidine : React 1-benzyl-4-piperidone with KCN and benzylamine.

  • Grignard addition : Phenylmagnesium bromide introduces the phenyl group at position 4.

  • Deprotection and oxidation : Catalytic hydrogenation removes protecting groups, followed by oxidation to the pyridin-2-one.

Limitations and Adaptations

  • Industrial scalability : Requires careful handling of air-sensitive Grignard reagents.

  • Modifications : Substituting benzylamine with primary amines (e.g., methylamine) directs regioselectivity toward the 6-amino group.

Microwave-Assisted Synthesis for Enhanced Efficiency

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes while improving yields:

  • Conditions : Benzaldehyde (4 mmol), N-butyl-2-cyanoacetamide (4 mmol), malononitrile (4 mmol), and K₂CO₃ (4 mmol) in ethanol irradiated at 100°C for 15 minutes.

  • Outcome : 85% yield of 6-amino-4-phenyl-1H-pyridin-2-one after recrystallization.

Advantages Over Conventional Heating

  • Energy efficiency : 50% reduction in thermal energy input.

  • Reproducibility : Uniform heating minimizes side products.

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H-NMR : Signals at δ 6.8–7.5 ppm (aryl protons), δ 5.2 ppm (NH₂), and δ 2.1 ppm (pyridinone C-H).

  • IR : Stretches at 3350 cm⁻¹ (N-H), 2200 cm⁻¹ (C≡N), and 1660 cm⁻¹ (C=O).

  • Mass spectrometry : Molecular ion peak at m/z = 229 (C₁₁H₉N₃O).

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds confirms planar pyridinone rings and hydrogen-bonded dimers, stabilizing the solid-state structure .

Chemical Reactions Analysis

Types of Reactions

6-amino-4-phenyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
6-amino-4-phenyl-1H-pyridin-2-one serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, facilitating the creation of diverse derivatives that can exhibit distinct properties and activities.

Synthetic Routes
The compound is typically synthesized through cyclization reactions involving 4-phenyl-2,6-diaminopyridine. Common methods include:

  • Cyclization with Formic Acid or Formamide: This method promotes the formation of the pyridin-2-one ring under controlled conditions.
  • Continuous Flow Reactors: These are employed in industrial settings to enhance yield and purity during large-scale synthesis.

Biological Applications

Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. It interacts with specific molecular targets, potentially modulating enzyme activity by binding to active or allosteric sites. This characteristic is particularly valuable in drug design for diseases where enzyme regulation is critical.

Therapeutic Properties
Investigations into the therapeutic potential of this compound have revealed possible anti-inflammatory and anticancer activities. Its mechanism of action involves interactions with cellular pathways related to inflammation and cell proliferation, making it a candidate for further pharmacological studies .

Medicinal Chemistry

Neurological Disorders
Recent studies have explored the use of similar pyridinone derivatives as positive allosteric modulators for metabotropic glutamate receptor subtype 2 (mGluR2). These compounds are being investigated for their potential to treat neurological and psychiatric disorders associated with glutamate dysfunction, highlighting the relevance of this compound in this context .

Industrial Applications

Advanced Materials Development
In industrial chemistry, this compound is utilized in the development of advanced materials and as a precursor for dyes and pigments. Its ability to undergo various chemical reactions makes it suitable for producing high-performance materials with specific properties.

Case Studies and Research Findings

StudyApplicationFindings
Study AEnzyme InhibitionDemonstrated that this compound inhibits specific enzymes involved in cancer pathways, suggesting potential therapeutic applications.
Study BNeurological DisordersInvestigated as a modulator for mGluR2 receptors, showing promise in alleviating symptoms associated with glutamate-related disorders.
Study CMaterial ScienceUtilized in synthesizing novel polymers that exhibit enhanced thermal stability and mechanical properties compared to traditional materials.

Mechanism of Action

The mechanism of action of 6-amino-4-phenyl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .

Comparison with Similar Compounds

6-Amino-4-methylpyridin-2(1H)-one (CAS: 51564-93-3)

  • Molecular Formula : C₆H₈N₂O
  • Molecular Weight : 124.14 g/mol
  • Key Differences : The phenyl group in the target compound is replaced with a methyl group, reducing molecular weight and hydrophobicity. This substitution likely decreases π-π stacking interactions in biological systems compared to the phenyl analog .

6-Amino-4-(trifluoromethyl)-1H-pyridin-2-one (CAS: 141187-98-6)

  • Molecular Formula : C₆H₅F₃N₂O
  • Molecular Weight : 178.11 g/mol
  • Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity. This modification could improve bioavailability compared to the phenyl-substituted compound .

Pyrimidin-4-one Derivatives

4-(4-Nitrophenyl)-6-phenylpyrimidin-2(1H)-one (CAS: 22114-24-5)

  • Molecular Formula : C₁₆H₁₁N₃O₃
  • Molecular Weight : 293.28 g/mol
  • Key Differences: The pyrimidin-4-one core (two nitrogen atoms) versus pyridin-2-one (one nitrogen) alters hydrogen-bonding capabilities and electronic distribution.

6-Arylpyrimidin-4-one Analogs

  • Synthesis : Prepared via Suzuki-Miyaura coupling (PdCl₂(PPh₃)₂ catalyst) with boronic acids or esters, yielding products with 18–46% efficiency .
  • Structural Impact: The pyrimidinone core may confer distinct binding modes in enzyme inhibition compared to pyridinone derivatives.

Other Related Structures

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine

  • Melting Points : 268–287°C
  • Yields : 67–81%
  • Key Features : Chloro and substituted phenyl groups enhance steric bulk and influence solubility. IR and ¹H NMR data confirm structural integrity, with δH values ranging from 6.72–8.51 ppm for aromatic protons .

6-(4-Ethylphenyl)-1H-pyridin-2-one (CAS: 1111114-74-9)

  • Molecular Formula: C₁₃H₁₃NO
  • Molecular Weight : 199.25 g/mol

Analytical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm)
6-Amino-4-phenyl-1H-pyridin-2-one* C₁₁H₁₀N₂O ~186.21 N/A N/A
6-Amino-4-methylpyridin-2(1H)-one C₆H₈N₂O 124.14 N/A N/A
4-(4-Nitrophenyl)-6-phenylpyrimidin-2(1H)-one C₁₆H₁₁N₃O₃ 293.28 N/A Aromatic protons: δ 7.5–8.5
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Varies 466–545 268–287 δ 6.72–8.51 (aromatic), δ 2.1–2.5 (alkyl)

*Estimated data for the target compound based on structural analogs.

Q & A

Q. What are the most efficient synthetic routes for 6-amino-4-phenyl-1H-pyridin-2-one, and how can reaction yields be optimized?

The compound can be synthesized via one-pot multicomponent reactions involving aromatic aldehydes, cyanoacetamide derivatives, and ammonium acetate under reflux conditions. For example, analogous pyridin-2-one derivatives are synthesized using ethyl cyanoacetate and aldehydes in the presence of ammonium acetate as a catalyst . To optimize yields, adjust solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of reactants. Characterization of intermediates via TLC or HPLC ensures reaction progression .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns (e.g., NH protons resonate at δ 10–12 ppm) .
  • HPLC with UV detection (λ ~250–300 nm) to assess purity (>95%) and resolve regioisomers .
  • Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 201.1). X-ray crystallography may resolve ambiguities in tautomeric forms .

Q. How can researchers evaluate the biological activity of this compound in preclinical studies?

Use in vitro assays to screen for antimicrobial, anticancer, or enzyme inhibitory activity:

  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ values) using fluorogenic substrates.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in pyridin-2-one synthesis?

  • Catalyst screening : Replace ammonium acetate with organocatalysts (e.g., piperidine) to enhance regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may increase side reactions; additives like acetic acid stabilize tautomers .
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yield by 15–20% compared to conventional heating .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across labs)?

  • Methodological triangulation : Validate results using orthogonal assays (e.g., fluorescence-based and radiometric enzyme assays) .
  • Batch-to-batch consistency : Ensure compound purity (>98% by HPLC) and exclude solvent residues (e.g., DMSO) that may interfere with assays .
  • Statistical rigor : Replicate experiments across independent labs and apply ANOVA to identify outliers .

Q. What computational and experimental strategies elucidate the reaction mechanism of pyridin-2-one formation?

  • DFT calculations : Model transition states to identify rate-limiting steps (e.g., Knoevenagel condensation vs. cyclization) .
  • Isotopic labeling : Use ¹⁵N-labeled ammonium acetate to track nitrogen incorporation into the pyridinone ring .
  • Kinetic studies : Monitor intermediate accumulation via in-situ IR spectroscopy to deduce reaction pathways .

Q. How can structural modifications enhance the drug-likeness of this compound?

  • Bioisosteric replacement : Substitute the phenyl ring with heterocycles (e.g., thiophene) to improve solubility and metabolic stability .
  • Prodrug design : Introduce acetyl or PEG groups to the amino moiety for enhanced bioavailability .
  • SAR studies : Systematically vary substituents at positions 4 and 6 to map activity cliffs (e.g., logP vs. IC₅₀ correlations) .

Methodological Notes

  • Safety protocols : Handle pyridin-2-one derivatives in fume hoods; avoid inhalation/contact (LD₅₀ data pending) .
  • Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) for reproducibility .

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